4-Methoxybenzenesulfonic acid

Electrocatalysis Organic Synthesis Mediator Chemistry

Researchers using strong arylsulfonic acid catalysts (e.g., PTSA) frequently encounter over-oxidation or decomposition of sensitive substrates during esterification, transesterification, or condensation. 4-Methoxybenzenesulfonic acid (predicted pKa -0.33 vs. PTSA -2.8) provides a milder, targeted alternative that enhances reaction selectivity. • Milder acidity reduces side reactions in acid-catalyzed condensations and mediated electrochemical oxidations. • Solid, crystalline form enables accurate dispensing for solvent-free/mechanochemical protocols and simplifies post-reaction recovery. • High para-isomeric purity ensures batch-to-batch consistency as a precursor for 4-methoxybenzenesulfonyl hydrazide derivatives and azo dyes (e.g., C.I. Acid Brown 83).

Molecular Formula C7H8O4S
Molecular Weight 188.2 g/mol
CAS No. 5857-42-1
Cat. No. B1361177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzenesulfonic acid
CAS5857-42-1
Molecular FormulaC7H8O4S
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C7H8O4S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10)
InChIKeyIWYVYUZADLIDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxybenzenesulfonic Acid Key Properties


4-Methoxybenzenesulfonic acid (CAS 5857-42-1), also known as p-methoxybenzenesulfonic acid, is an aromatic sulfonic acid with the molecular formula C7H8O4S and a molecular weight of 188.20 g/mol . It is characterized by a methoxy group (-OCH3) substituted at the para position of a benzenesulfonic acid core. The compound typically appears as a white to pink crystalline powder or solid with a melting point of 86–88 °C and a predicted pKa of -0.33 (±0.50), classifying it as a strong acid . It is primarily utilized as a synthetic intermediate and acid catalyst in pharmaceutical, dye, and polymer synthesis .

Solid Form Facilitates handling, weighing, and post-reaction filtration
Para-Selectivity Ensures ≥98% 4-substituted isomer for regiospecific synthesis
Acid Catalyst Fit Milder predicted acidity vs. PTSA suits acid-sensitive substrates

4-Methoxybenzenesulfonic Acid: Substitution Limitations


Despite being classified as a strong arylsulfonic acid, 4-methoxybenzenesulfonic acid is not a direct functional substitute for common analogs like p-toluenesulfonic acid (PTSA) or benzenesulfonic acid. The presence of the electron-donating methoxy group significantly alters its electronic properties, solubility profile, and reactivity, which can critically impact reaction outcomes in applications ranging from catalysis to polymer synthesis [1]. For instance, in electrochemical mediator systems, its cerium salt exhibits distinct reactivity compared to the p-toluenesulfonate analog, underscoring that even within the same sulfonate class, ligand effects are non-trivial and must be considered for successful process development [2].

Electronic effects alter reactivity
The methoxy group shifts electronic properties; direct substitution for PTSA or benzenesulfonic acid may change catalytic and redox outcomes.
Acid strength differs from PTSA
Predicted pKa ~ -0.33 vs ~ -2.8 for PTSA suggests weaker proton-donating strength, which can impact acid-catalyzed reaction rates.
Solid vs. liquid handling profile
Unlike liquid MSA, this solid acid may require different mixing and recovery approaches; substitution may alter process workflow.

4-Methoxybenzenesulfonic Acid: Performance Evidence


Electrochemical Mediator Reactivity

In a head-to-head study, ceric p-methoxybenzenesulfonate was compared to ceric p-toluenesulfonate as an electrochemical mediator for the oxidation of alcohols, diols, and arenes. The study found that the ceric p-toluenesulfonate mediator is slightly more reactive than the ceric p-methoxybenzenesulfonate [1]. This difference in reactivity is attributed to the electronic effects of the para-substituent, highlighting that the ligand choice (methoxy vs. methyl) directly influences catalytic efficiency.

Mediator reactivity
Head-to-head
Target: ceric p-methoxybenzenesulfonate vs. ceric p-toluenesulfonate Comparator slightly more reactive
Supports mediator selection for electrochemical synthesis
Reported from a single head-to-head study
Electrocatalysis Organic Synthesis Mediator Chemistry

Predicted Acidity vs. PTSA

The predicted pKa of 4-methoxybenzenesulfonic acid is -0.33 (±0.50) . While this falls within the general range for strong arylsulfonic acids, it is distinct from the commonly reported pKa of p-toluenesulfonic acid, which is approximately -2.8 [1]. This difference, though not experimentally verified in a direct head-to-head study, suggests that 4-methoxybenzenesulfonic acid is a slightly weaker acid than PTSA. This difference in proton-donating strength can be a critical factor in acid-catalyzed reactions where precise acidity control is required for selectivity and yield.

Acidity prediction
Data to verify
Predicted pKa -0.33 PTSA reported ~ -2.8 ΔpKa ~2.5 weaker
Predicted weaker acidity may suit milder acid catalysis
Cross-study comparison; experimental pKa not verified
Acid Catalysis Physical Organic Chemistry pKa Prediction

Solid Form vs. Liquid Acid Catalysts

4-Methoxybenzenesulfonic acid is a solid at room temperature with a melting point range of 86–88 °C . In contrast, the widely used sulfonic acid catalyst, methanesulfonic acid (MSA), is a liquid at room temperature. This difference in physical state offers distinct advantages in certain synthetic workflows. A solid acid catalyst can be easier to handle, weigh accurately, and recover from reaction mixtures via simple filtration, potentially simplifying downstream processing and reducing solvent usage compared to a liquid acid .

Solid form advantage
Class-level
Solid, mp 86–88 °C vs. liquid MSA
May simplify handling and post-reaction recovery
Processing advantages depend on reaction conditions
Solid Form Handling Process Chemistry

High Para-Selectivity in Sulfonation

A patent procedure details the synthesis of 4-methoxybenzenesulfonic acid via the sulfonation of anisole (methoxybenzene) with sulfuric acid. The process yields the product with a high para-selectivity of 98 mole% in the whole of methoxybenzenesulfonic acid [1]. This high regioselectivity is a distinct advantage over other sulfonation methods that may produce a mixture of ortho and para isomers, which can complicate purification and reduce yield of the desired 4-substituted product.

Para-selectivity
Reported
≥98% para-isomer
Ensures regiospecific starting material for downstream synthesis
Patent-reported synthesis data
Synthesis Selectivity Regiochemistry

4-Methoxybenzenesulfonic Acid: Key Applications


Electrochemical Carbonyl Synthesis

In mediated electrochemical oxidation (MEO) processes, cerium(IV) salts are used to convert alcohols to aldehydes and ketones. The distinct reactivity of ceric p-methoxybenzenesulfonate, as compared to its p-toluenesulfonate analog [1], makes it a targeted choice when a slightly less aggressive oxidant is desired. This can be crucial for substrates sensitive to over-oxidation or for achieving higher selectivity in complex molecule synthesis.

Milder Acid Catalysis

For acid-catalyzed esterifications, transesterifications, or condensations where the stronger acidity of PTSA (pKa ≈ -2.8) may lead to side reactions or product decomposition, 4-methoxybenzenesulfonic acid (predicted pKa -0.33) offers a milder alternative. Its solid form also facilitates its use in solvent-free or mechanochemical reactions, where accurate solid dispensing and post-reaction recovery are advantageous.

Pharmaceutical Hydrazine Derivatives

4-Methoxybenzenesulfonic acid is a direct precursor for the synthesis of 4-methoxybenzenesulfonyl hydrazide and related derivatives . These hydrazine derivatives are key building blocks for various pharmaceutical agents and agrochemicals . The high para-selectivity of its synthesis ensures a consistent and predictable starting material for these multi-step syntheses, which is essential for maintaining quality in regulated manufacturing.

Synthesis of Dyes and Pigments

The compound serves as a critical intermediate in the production of azo dyes and pigments, where the methoxy group influences the color properties and the sulfonic acid group provides water solubility . Its use in the diazotization and coupling steps to produce dyes like C.I. Acid Brown 83 is well-documented . The consistent isomeric purity from its manufacturing process ensures reproducible dye characteristics, a key requirement for textile and paper industries.

Application
Selection Property
Validation Focus
Electrochemical carbonyl synthesis
Mediator reactivity profile
Oxidation selectivity verification
Milder acid catalysis
Acid strength compatibility
Substrate stability under catalytic conditions
Pharmaceutical hydrazine derivatives
Isomeric purity for building blocks
Regiospecific reactivity in subsequent steps
Synthesis of azo dyes and pigments
Consistent sulfonation regiospecificity
Color properties and solubility reproducibility

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